molecular formula C24H21N5O4 B10998721 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10998721
M. Wt: 443.5 g/mol
InChI Key: IDUYCISVGMIXDV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzofuran moiety, a benzodiazepine core, and a pyrazole ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzodiazepine intermediates, followed by their coupling with the pyrazole ring.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Benzodiazepine Core Formation: The benzodiazepine core is often synthesized through the condensation of ortho-phenylenediamine with a suitable diketone, followed by cyclization.

    Coupling and Final Assembly: The final step involves coupling the benzofuran and benzodiazepine intermediates with a pyrazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, potentially affecting the carbonyl groups in the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-cancer agent, given the presence of the benzodiazepine core.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodiazepine core suggests potential binding to GABA receptors, while the pyrazole ring might interact with other protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Benzofuran derivatives: Compounds like amiodarone, used as antiarrhythmic agents.

    Pyrazole derivatives: Compounds like celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.

Uniqueness

What sets 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide apart is its combination of three distinct pharmacophores in a single molecule. This unique structure could potentially offer a multi-target approach in therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H21N5O4/c30-22(19-12-18(27-28-19)13-3-6-21-14(10-13)7-9-33-21)25-15-4-5-17-16(11-15)24(32)29-8-1-2-20(29)23(31)26-17/h3-6,10-12,20H,1-2,7-9H2,(H,25,30)(H,26,31)(H,27,28)

InChI Key

IDUYCISVGMIXDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC(=NN4)C5=CC6=C(C=C5)OCC6)C(=O)N2C1

Origin of Product

United States

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